molecular formula C11H20N2O2 B10967490 N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide

N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide

Cat. No.: B10967490
M. Wt: 212.29 g/mol
InChI Key: APUSOMWJFBWGBF-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide is a chemical compound known for its unique structure, which includes a morpholine ring and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 3-(morpholin-4-yl)propylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction may produce cyclopropylamines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its anti-tubercular activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. The rigidity and strain of the cyclopropane ring can influence the compound’s reactivity and interactions with biological targets, setting it apart from similar compounds with different ring structures .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)cyclopropanecarboxamide

InChI

InChI=1S/C11H20N2O2/c14-11(10-2-3-10)12-4-1-5-13-6-8-15-9-7-13/h10H,1-9H2,(H,12,14)

InChI Key

APUSOMWJFBWGBF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCCN2CCOCC2

Origin of Product

United States

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